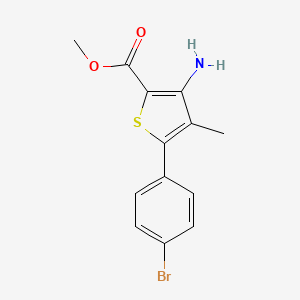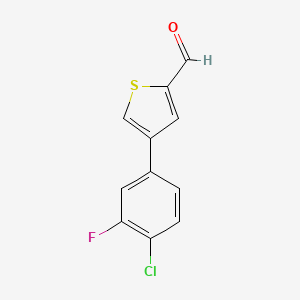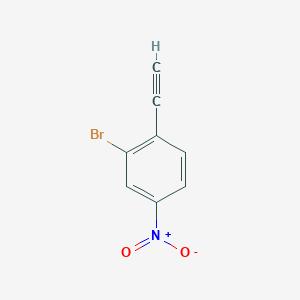
2-Bromo-4-nitrophenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitrophenylacetylene is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenylacetylene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 2-bromo-4-nitroiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. The reaction conditions typically involve:
Catalyst: Palladium (Pd) complexes
Co-catalyst: Copper (Cu) salts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to moderate heating (25-80°C)
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-nitrophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Major Products:
Substitution: 2-Amino-4-nitrophenylacetylene, 2-Thio-4-nitrophenylacetylene
Reduction: 2-Bromo-4-aminophenylacetylene
Oxidation: 2-Bromo-4-nitrobenzaldehyde, 2-Bromo-4-nitrobenzoic acid
Aplicaciones Científicas De Investigación
2-Bromo-4-nitrophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.
The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
2-Bromo-4-nitrotoluene: Similar in structure but lacks the alkyne moiety, limiting its reactivity in certain types of reactions.
4-Bromo-2-nitrophenylacetylene: Positional isomer with different reactivity due to the placement of functional groups.
2-Bromo-4-nitrobenzaldehyde: Contains an aldehyde group instead of an alkyne, leading to different chemical behavior.
Uniqueness: 2-Bromo-4-nitrophenylacetylene is unique due to the combination of bromine, nitro, and alkyne functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
2-bromo-1-ethynyl-4-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H |
Clave InChI |
ZCKDIJFZESCGFE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



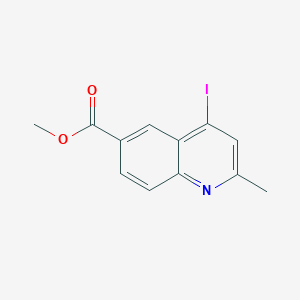
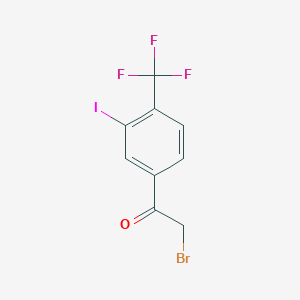
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
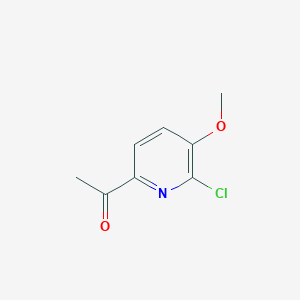
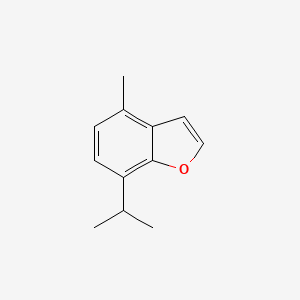
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
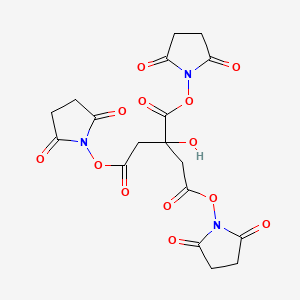

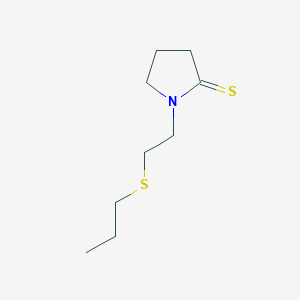
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
